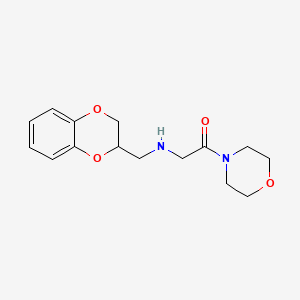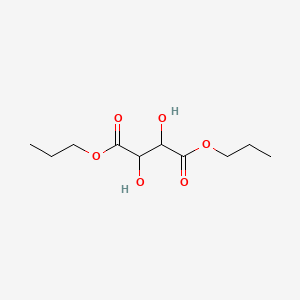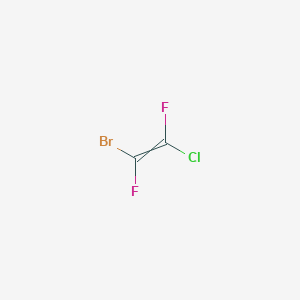
1-Bromo-2-chloro-1,2-difluoroethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-chloro-1,2-difluoroethene is an organohalogen compound with the molecular formula C₂BrClF₂ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethene backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-chloro-1,2-difluoroethene typically involves halogenation reactions. One common method is the addition of bromine and chlorine to a difluoroethene precursor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Analyse Chemischer Reaktionen
1-Bromo-2-chloro-1,2-difluoroethene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the ethene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-chloro-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-chloro-1,2-difluoroethene involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-chloro-1,2-difluoroethene can be compared with other halogenated ethene compounds, such as:
- 1-Bromo-1-chloro-2,2-difluoroethene
- 1-Bromo-1-chloro-2,2-difluoroethylene
- 2-Bromo-2-chloro-1,1-difluoroethylene
These compounds share similar structures but differ in the position and number of halogen atoms, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific halogen arrangement, which imparts distinct chemical properties .
Eigenschaften
CAS-Nummer |
2106-93-6 |
|---|---|
Molekularformel |
C2BrClF2 |
Molekulargewicht |
177.37 g/mol |
IUPAC-Name |
1-bromo-2-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2BrClF2/c3-1(5)2(4)6 |
InChI-Schlüssel |
YUCIHXMZQIKZTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)Br)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


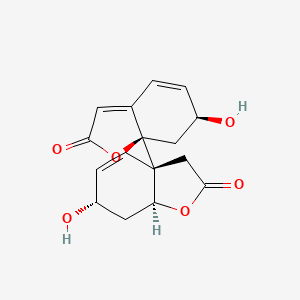
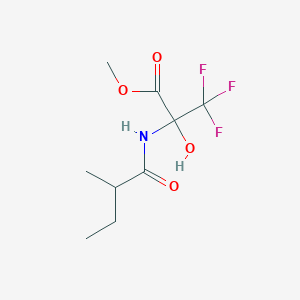
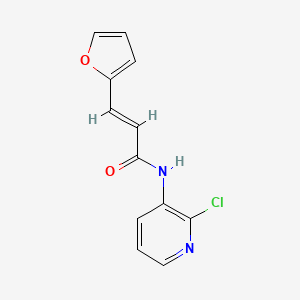
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)

![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-Allylsulfanyl-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14161768.png)
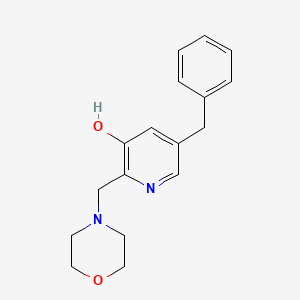
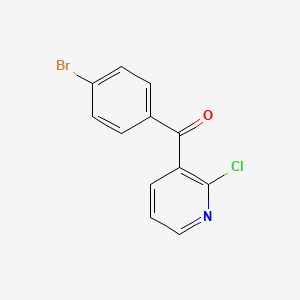
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
